molecular formula C11H16N2O3 B10971769 (2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone

(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone

Cat. No.: B10971769
M. Wt: 224.26 g/mol
InChI Key: FCFPJXRECBSPBD-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone is a complex organic compound that features both a morpholine and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone typically involves a Mannich reaction. This reaction uses formaldehyde, 2,6-dimethylmorpholine, and a suitable oxazole derivative under reflux conditions. The reaction is carried out in a solvent such as acetonitrile, and the mixture is heated to around 50°C for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole N-oxides, while reduction could lead to the formation of alcohol derivatives.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethylmorpholin-4-yl)(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone
  • (2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone

Uniqueness

(2,6-Dimethylmorpholin-4-yl)(5-methyl-1,2-oxazol-3-yl)methanone is unique due to its specific combination of morpholine and oxazole rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C11H16N2O3/c1-7-4-10(12-16-7)11(14)13-5-8(2)15-9(3)6-13/h4,8-9H,5-6H2,1-3H3

InChI Key

FCFPJXRECBSPBD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NOC(=C2)C

Origin of Product

United States

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